molecular formula C7H10O5 B14347387 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid CAS No. 92684-02-1

3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid

Cat. No.: B14347387
CAS No.: 92684-02-1
M. Wt: 174.15 g/mol
InChI Key: JALGQNYASJMUHS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid typically involves the reaction of an appropriate precursor with an oxidizing agent to form the oxirane ring. One common method is the epoxidation of an unsaturated ester using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing compounds.

    Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is the basis for its use in enzyme inhibition and other biological applications. The specific pathways involved depend on the target molecule and the context in which the compound is used.

Comparison with Similar Compounds

3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid can be compared with other similar compounds, such as:

    3-(Oxiran-2-yl)propanoic acid: This compound lacks the methoxycarbonyl group and has different reactivity and applications.

    3-(4-Methoxyphenyl)oxiran-2-yl]methanol: This compound contains a methoxyphenyl group and is used in different research contexts.

    3-Oxiran-2ylalanine: This amino acid derivative has distinct biological activity and applications.

Properties

CAS No.

92684-02-1

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

3-(2-methoxycarbonyloxiran-2-yl)propanoic acid

InChI

InChI=1S/C7H10O5/c1-11-6(10)7(4-12-7)3-2-5(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

JALGQNYASJMUHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CO1)CCC(=O)O

Origin of Product

United States

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